(R)-4-Tosyloxy-1,2-epoxybutane
Overview
Description
(R)-4-Tosyloxy-1,2-epoxybutane, commonly known as Tsuji-Trost allylation reagent, is a synthetic organic compound that is widely used in organic chemistry. It is a chiral epoxide that has a tosylate group attached to it, which makes it an excellent leaving group. This compound is used in various organic synthesis reactions, including the Tsuji-Trost reaction, which is a powerful tool for the formation of carbon-carbon bonds.
Scientific Research Applications
Enantiopure Epoxides Synthesis :
- The production of enantiopure epoxides like R-1,2-epoxybutane is a significant application. These epoxides are crucial intermediates in synthesizing optically pure, biologically active fine chemicals, often used in pharmaceuticals. Biological synthesis using microorganisms, such as Nocardioides sp. strain JS614, is a notable method for producing these compounds. This approach offers an alternative to chemical synthesis, often challenging to achieve the desired stereochemistry (Owens, Karceski, & Mattes, 2009).
Biocatalysis in Chemical Synthesis :
- Bacterial strains capable of utilizing gaseous olefins like ethene and propene can stereospecifically form R-1,2-epoxypropane and R-1,2-epoxybutane. This suggests the widespread ability among various bacteria genera to produce such compounds, which are valuable in chemical synthesis, particularly in creating chiral molecules (Mahmoudian & Michael, 1992).
Photopolymerization Processes :
- The photopolymerization of 1,2-epoxypropane and 1,2-epoxybutane can be induced by various catalysts. This process is essential in polymer chemistry, where the extent and rate of polymerization can be controlled by different factors. The study of these reactions contributes to understanding polymer science and engineering (Bal, Cox, Kemp, & Moira, 1980).
Gas-phase Dehydration Reactions :
- In chemical processes, such as the production of epoxides from vicinal diols, catalysts like Cs/SiO2 can be used. This catalytic dehydration reaction is significant in creating various epoxy compounds, including 1,2-epoxybutane, showcasing the utility of these reactions in industrial chemistry (Kim et al., 2015).
DNA Interactions and Mutagenesis :
- Compounds like 1,2-epoxybutane are studied for their interactions with DNA and potential mutagenic effects. Understanding these interactions is crucial in toxicology and pharmacology, as it provides insights into the mechanisms of DNA damage and mutation caused by various chemicals (Rodriguez et al., 2001).
properties
IUPAC Name |
2-[(2R)-oxiran-2-yl]ethyl 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-9-2-4-11(5-3-9)16(12,13)15-7-6-10-8-14-10/h2-5,10H,6-8H2,1H3/t10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCUYWYPDMKZOQ-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC[C@@H]2CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472230 | |
Record name | 2-[(2R)-Oxiran-2-yl]ethyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-Tosyloxy-1,2-epoxybutane | |
CAS RN |
213262-97-6 | |
Record name | 2-[(2R)-Oxiran-2-yl]ethyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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